molecular formula C10H11N5O2 B13118495 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide

2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide

Cat. No.: B13118495
M. Wt: 233.23 g/mol
InChI Key: PZHUOQNLPIFIGK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide is a novel synthetic compound designed for research applications in medicinal chemistry. It features a 1,3,4-oxadiazole ring, a privileged scaffold in drug discovery known for its versatile biological activities and role as a bioisostere for carboxylic acids and esters . This heterocycle is noted for its thermal stability and electron-accepting properties, making it valuable in the design of bioactive molecules . The integration of the nicotinohydrazide moiety is a strategy employed in the development of potential chemotherapeutic agents, as similar structural frameworks have shown promising cytotoxicity against various human cancer cell lines, including cervical (HeLa), prostate (DU145), liver (HepG2), and breast (MBA-MB-231) cancers . The mechanism of action for compounds of this class may involve the inhibition of key oncogenic signaling pathways. Research on related 1,3,4-oxadiazole derivatives indicates potential for inhibiting tyrosine kinases such as EGFR and Src, as well as modulating cytokines like IL-6, which can lead to the suppression of STAT3 activation and cancer cell proliferation . Furthermore, the structural features of this compound suggest potential for antimicrobial evaluation, as 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carbohydrazide

InChI

InChI=1S/C10H11N5O2/c1-5-7(9(16)14-11)3-8(6(2)13-5)10-15-12-4-17-10/h3-4H,11H2,1-2H3,(H,14,16)

InChI Key

PZHUOQNLPIFIGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)C2=NN=CO2)C(=O)NN

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse oxadiazole derivatives without the need for protective groups.

Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and reduce production costs.

Chemical Reactions Analysis

2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide typically involves several steps, including the formation of the oxadiazole ring and subsequent reactions to attach the nicotinohydrazide portion. The general synthetic route can be outlined as follows:

  • Formation of the Oxadiazole Ring : This can be achieved using hydrazine derivatives and carboxylic acids under acidic conditions.
  • Coupling with Nicotinohydrazide : The resulting oxadiazole is then reacted with nicotinic acid hydrazide to form the final compound.

Biological Activities

The incorporation of the 1,3,4-oxadiazole ring in 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide contributes to its diverse biological activities:

  • Antimicrobial Properties : Studies have shown that compounds containing oxadiazole moieties exhibit significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity : Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines. For example, derivatives of similar structures have shown potent activity against gastric cancer cells with IC50 values comparable to established chemotherapeutics .

Case Studies and Research Findings

Several studies have documented the potential applications of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide in various fields:

Anticancer Research

A study evaluated a series of oxadiazole derivatives for their anticancer properties. Among these derivatives, those similar to 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide exhibited significant cytotoxicity against multiple human cancer cell lines. Notably, one derivative showed an IC50 value lower than that of a standard chemotherapy drug .

Antimicrobial Studies

Another research focused on the antimicrobial efficacy of oxadiazole-containing compounds. The findings highlighted that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Comparative Analysis with Related Compounds

To better understand the potential applications of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide, a comparison with structurally related compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
5-(1,3,4-Oxadiazol-2-yl)-nicotinic acidContains an oxadiazole linked to nicotinic acidAntimicrobial and anticancer
6-Trifluoromethylpyridine derivativesSimilar pyridine structure with trifluoromethyl groupAnticancer activity
Nicotinamide derivativesVariations on nicotinic acid structureNeuroprotective effects

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in bacteria or fungi, leading to cell death. In medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotinohydrazide Derivatives

Key comparisons include:

Compound Substituents/Modifications Biological Activity (IC₅₀ or MIC) Reference
Target Compound 2,6-dimethyl, 5-(1,3,4-oxadiazol-2-yl) Anticancer (specific IC₅₀ pending) [6, 10]
6-Methoxy nicotinohydrazide Methoxy at C-6 Anti-tubercular (MIC: ~3.12 µg/mL) [7]
6-Bromo-2’-(2-Cl-benzylidene) Bromo at C-6, benzylidene at C-2’ Antimicrobial (MIC: <50 µM) [12]
Isatin-nicotinohydrazide hybrids C-5 halogenated isatin + nicotinohydrazide Anti-tubercular (MIC: 1.56–31.25 µg/mL) [7]
  • The 1,3,4-oxadiazole moiety offers metabolic stability over hydrolytically labile groups (e.g., esters or amides), a critical advantage in drug design .

1,3,4-Oxadiazole-Containing Analogues

1,3,4-Oxadiazoles are privileged scaffolds in medicinal chemistry. Notable comparisons:

Compound Core Structure Activity (IC₅₀ or MIC) Reference
Target Compound Nicotinohydrazide + oxadiazole Anticancer [6, 10]
2-Benzylthio-5-(oxadiazol-2-yl)benzenesulfonamide Benzenesulfonamide + oxadiazole Anticancer (IC₅₀: 2.5–15 µM) [1]
N-Substituted indolylmethyl-oxadiazoles Indole + oxadiazole α-Glucosidase inhibition (IC₅₀: 49.71 µM) [11]
Pyrazolo-oxadiazole hybrids Pyrazole + oxadiazole Anticancer (IC₅₀: 11 µM) [2]
  • Heterocyclic Synergy: The target compound’s pyridine-oxadiazole framework may offer dual mechanisms (e.g., enzyme inhibition and DNA intercalation), similar to pyrazolo-oxadiazole hybrids .

Structural Analogues with Varied Heterocycles

Replacing 1,3,4-oxadiazole with other heterocycles alters bioactivity:

Compound Heterocycle Replacement Activity Reference
(1,3-Oxazole-5-carbonyl)-dihydropyridine 1,3-Oxazole Dual Alzheimer’s enzyme inhibition [5]
1,2,4-Oxadiazole nortopsentin derivatives 1,2,4-Oxadiazole Cytotoxic (IC₅₀: 0.5–10 µM) [4]
Thiazole carbohydrazide derivatives 1,3-Thiazole Antibacterial (MIC: <25 µg/mL) [9]
  • Thiazole derivatives prioritize antibacterial over anticancer activity, highlighting the role of heterocycle choice in target specificity .

Research Findings and Mechanistic Insights

  • Anticancer Activity :

    • The target compound’s oxadiazole ring may inhibit kinases (e.g., PAK1) or DNA topoisomerases, analogous to pyrazolo-oxadiazole derivatives .
    • Methyl groups at C-2 and C-6 could reduce metabolic oxidation compared to halogenated derivatives, improving pharmacokinetics .
  • Metabolic Stability :

    • Oxadiazole-containing compounds demonstrate superior stability in microsomal assays compared to hydrazones or amides, as shown in benzenesulfonamide studies .
  • Structure-Activity Relationships (SAR) :

    • Lipophilicity : Higher lipophilicity (e.g., from methyl or trifluoromethyl groups) correlates with improved cell penetration but may reduce solubility .
    • Steric Effects : Bulky substituents (e.g., 6-phenyl) can diminish activity by hindering target binding .

Biological Activity

2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide can be represented as follows:

C11H12N4O1\text{C}_{11}\text{H}_{12}\text{N}_{4}\text{O}_{1}

The synthesis typically involves the reaction of 2,6-dimethylnicotinic acid hydrazide with oxadiazole derivatives under controlled conditions to yield the target compound. The synthesis process often includes purification steps such as recrystallization to obtain a high-purity product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide have shown strong bactericidal effects against various bacterial strains.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus15 µg/mL
BEscherichia coli20 µg/mL
CPseudomonas aeruginosa10 µg/mL

In particular, studies indicate that compounds with an oxadiazole ring demonstrate enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structure and permeability .

Cytotoxicity and Anticancer Activity

The anticancer potential of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide has also been investigated. In vitro studies using various cancer cell lines (e.g., HepG2 for liver cancer and MCF-7 for breast cancer) revealed significant cytotoxic effects.

Table 2: Cytotoxicity of 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide

Cell LineIC50 (µM)Mechanism of Action
HepG225Induction of apoptosis via caspase activation
MCF-730Inhibition of cell proliferation

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through pathways involving caspases and mitochondrial dysfunction .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of various oxadiazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural features to 2,6-Dimethyl-5-(1,3,4-oxadiazol-2-yl)nicotinohydrazide exhibited MIC values significantly lower than conventional antibiotics like ciprofloxacin.
  • Case Study on Anticancer Properties : Another research effort focused on the anticancer properties of oxadiazole derivatives in a panel of cancer cell lines. The findings demonstrated that certain derivatives showed IC50 values comparable or superior to established chemotherapeutics such as doxorubicin .

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